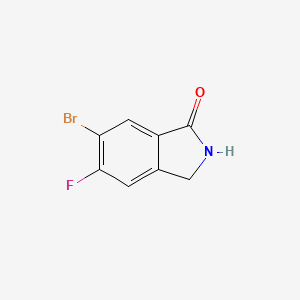![molecular formula C7H16Cl2N2 B6159218 (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195782-64-9](/img/no-structure.png)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (EDBH) is an organic compound that is widely used in the scientific research community. It is an important synthetic intermediate for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. EDBH has several unique properties that make it an ideal choice for laboratory experiments and scientific research.
科学研究应用
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including anti-inflammatory drugs, antibiotics, and other therapeutic agents. It is also used in the synthesis of polymers, catalysts, and other materials. (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is also used in the synthesis of small molecules for use in drug discovery and development.
作用机制
The mechanism of action of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is not fully understood. However, it is believed that (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride acts as an electron donor in the reaction, allowing the formation of new chemical bonds. This allows the synthesis of new compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride are not fully understood. However, it is believed that (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride may act as an antioxidant and may have anti-inflammatory and anti-microbial properties. Additionally, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize in large quantities. Additionally, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is stable and can be stored for long periods of time. The main limitation of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is that it is not soluble in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. One potential direction is to further explore its biochemical and physiological effects. Additionally, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride could be used to synthesize new compounds and materials for use in drug discovery and development. Finally, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride could be used in the synthesis of polymers and catalysts for use in industrial applications.
合成方法
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is synthesized via a two-step reaction. The first step involves the reaction of 2-bromo-2,5-diazabicyclo[2.2.1]heptane with sodium ethoxide in ethanol to form (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. The second step involves the reaction of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride with hydrochloric acid to form (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride dihydrochloride. This two-step reaction is simple and can be easily scaled up for larger batches.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves the reaction of 2-ethyl-1,3-diaminopropane with cyclohexanone in the presence of sodium borohydride to form the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine. This intermediate is then reacted with hydrochloric acid to form the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.", "Starting Materials": [ "2-ethyl-1,3-diaminopropane", "cyclohexanone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-ethyl-1,3-diaminopropane is added to a solution of cyclohexanone in methanol.", "Step 2: Sodium borohydride is added to the reaction mixture and the solution is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine.", "Step 5: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 6: The resulting precipitate is filtered and washed with water to yield the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride." ] } | |
CAS 编号 |
1195782-64-9 |
产品名称 |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride |
分子式 |
C7H16Cl2N2 |
分子量 |
199.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



